molecular formula C16H21N3O4 B2437000 3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate CAS No. 1421490-43-8

3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate

Cat. No.: B2437000
CAS No.: 1421490-43-8
M. Wt: 319.361
InChI Key: NJWJNQMIOLNYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.361. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Heterocyclic Derivatives

  • Synthesis of Thiazolopyridines and Thiazolo[3,2-a]pyridines : Lamphon et al. (2004) explored the synthesis of novel thiazolo[3,2-a]pyridines and thiazolopyridines, involving morpholin-4-yl moiety, highlighting the chemical versatility of similar compounds (Lamphon et al., 2004).

  • Antioxidant Activities of Triazolones : Gürsoy Kol et al. (2016) synthesized novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones, exploring their potential antioxidant capacities (Gürsoy Kol et al., 2016).

  • Reactions of Dimethylamino Azirines : Ametamey and Heimgartner (1990) studied the reactions of 3-(Dimethylamino)-2H-azirines with 1,3-Benzoxazol-2(3H)-thione, shedding light on the chemical properties of similar compounds (Ametamey & Heimgartner, 1990).

Pharmaceutical and Biological Applications

  • Synthesis of Indazole Derivatives for Antitumor Activity : Lu et al. (2018) synthesized 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, investigating its structure and antitumor activity, demonstrating the pharmaceutical potential of related compounds (Lu et al., 2018).

  • Fomocaine Synthesis in Local Anesthetic Development : Oelschläger et al. (1977) reported on a novel synthesis of Fomocaine, a local anesthetic, starting from 4-phenoxy-methyl-benzonitrile, indicative of the practical applications in medical chemistry (Oelschläger et al., 1977).

Material Science and Catalysis

  • Quadratic Hyperpolarizabilities in Donor/Acceptor-Substituted Complexes : Coe et al. (1997) studied Ru(II) complex salts with 4-(dimethylamino)benzonitrile, which display intense metal-to-ligand charge-transfer absorptions, relevant for material science applications (Coe et al., 1997).

  • Palladium-Catalyzed Aminocarbonylations Using DMF : Wan et al. (2002) explored the use of DMF as a carbon monoxide source in palladium-catalyzed aminocarbonylations, indicating the catalytic potential of related compounds (Wan et al., 2002).

Properties

IUPAC Name

3-[3-[(dimethylamino)methyl]morpholine-4-carbonyl]benzonitrile;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2.CH2O2/c1-17(2)10-14-11-20-7-6-18(14)15(19)13-5-3-4-12(8-13)9-16;2-1-3/h3-5,8,14H,6-7,10-11H2,1-2H3;1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWJNQMIOLNYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COCCN1C(=O)C2=CC=CC(=C2)C#N.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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